molecular formula C10H11ClFN B1654300 4'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride CAS No. 2197054-19-4

4'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride

Cat. No.: B1654300
CAS No.: 2197054-19-4
M. Wt: 199.65
InChI Key: HZNGCTCNXWCPSR-UHFFFAOYSA-N
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Description

4’-Fluorospiro[cyclopropane-1,3’-indoline] hydrochloride is a versatile chemical compound with a unique structure that has garnered interest in various scientific research fields. This compound is characterized by its spirocyclic framework, which includes a cyclopropane ring fused to an indoline moiety, and a fluorine atom at the 4’ position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in medicinal and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluorospiro[cyclopropane-1,3’-indoline] hydrochloride typically involves the construction of the spirocyclic framework through cyclization reactions. One common method is the reaction of a suitable indoline derivative with a cyclopropane precursor under acidic conditions. For instance, the Fischer indole synthesis can be employed, where an indoline derivative reacts with a cyclopropane carboxylic acid in the presence of a strong acid like methanesulfonic acid (MsOH) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and improve scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4’-Fluorospiro[cyclopropane-1,3’-indoline] hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the indoline ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: NaOMe in methanol or KOtBu in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4’-Fluorospiro[cyclopropane-1,3’-indoline] hydrochloride has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4’-Fluorospiro[cyclopropane-1,3’-indoline] hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various biological receptors, potentially inhibiting or modulating their activity. For example, it may interact with enzymes or proteins involved in cell signaling pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Spiroindolines: Compounds with a spirocyclic indoline structure, such as spiro[indoline-3,4’-piperidine].

    Fluoroindoles: Indole derivatives with a fluorine atom, such as 4-fluoroindole.

    Cyclopropane-containing Compounds: Molecules with a cyclopropane ring, such as spiro[cyclopropane-1,3’-pyrrolidine].

Uniqueness

4’-Fluorospiro[cyclopropane-1,3’-indoline] hydrochloride stands out due to its unique combination of a spirocyclic framework, a fluorine atom, and the hydrochloride salt form. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

4-fluorospiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN.ClH/c11-7-2-1-3-8-9(7)10(4-5-10)6-12-8;/h1-3,12H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNGCTCNXWCPSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC3=C2C(=CC=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2197054-19-4
Record name Spiro[cyclopropane-1,3′-[3H]indole], 4′-fluoro-1′,2′-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2197054-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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